Calcium (o-methoxyphenoxy)acetate
Description
Calcium (o-methoxyphenoxy)acetate is a calcium salt derived from the organic acid (o-methoxyphenoxy)acetic acid. The compound features a methoxy-substituted phenoxy group attached to an acetate backbone, which may influence its solubility, reactivity, and applications compared to simpler calcium salts like calcium acetate or calcium lactate. Potential uses include roles in polymer stabilization, organic synthesis, or specialized pharmaceutical formulations, though further research is needed to confirm these applications.
Properties
CAS No. |
60296-02-8 |
|---|---|
Molecular Formula |
C9H10CaO4+2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
calcium;2-(2-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H10O4.Ca/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h2-5H,6H2,1H3,(H,10,11);/q;+2 |
InChI Key |
BWWKYXIHYDLOLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium (o-methoxyphenoxy)acetate can be synthesized through the reaction of calcium acetate with o-methoxyphenoxyacetic acid. The reaction typically involves dissolving calcium acetate in a suitable solvent, such as water or ethanol, and then adding o-methoxyphenoxyacetic acid under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps like recrystallization or filtration may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium (o-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenoxyacetates .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Calcium (o-methoxyphenoxy)acetate has shown promising antimicrobial properties. Research indicates that similar compounds exhibit significant inhibition against various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis and death .
2. Drug Delivery Systems
The compound can be utilized in drug delivery systems, particularly for targeted therapies. Its ability to form stable complexes with drugs enhances solubility and bioavailability, making it an attractive candidate for pharmaceutical formulations .
3. Calcium Supplementation
As a calcium source, this compound can be employed in dietary supplements to address calcium deficiencies. Its bioavailability is crucial for maintaining bone health and preventing osteoporosis .
Agricultural Applications
1. Soil Amendment
this compound can be used as a soil amendment to improve soil structure and nutrient availability. It helps in adjusting soil pH and enhancing the uptake of essential nutrients by plants, thereby promoting healthier crop growth .
2. Biopesticide Formulation
The compound has been registered as a biochemical pesticide, particularly effective in trapping yellow jackets. Its natural origin and low toxicity make it suitable for use in organic farming practices .
Environmental Applications
1. Heavy Metal Adsorption
Research has demonstrated the effectiveness of this compound in adsorbing heavy metals from contaminated water sources. Its application can significantly reduce the levels of toxic metals like lead and cadmium, contributing to environmental remediation efforts .
2. Carbon Dioxide Capture
The compound has potential applications in carbon capture technologies due to its capacity to react with carbon dioxide, aiding in reducing greenhouse gas emissions from industrial processes .
Summary of Case Studies
Mechanism of Action
The mechanism of action of calcium (o-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Calcium Acetate
Structural Differences: Calcium acetate (Ca(C₂H₃O₂)₂) lacks the aromatic methoxyphenoxy group present in the target compound. Key Properties:
- Solubility: 37 g/100 mL at 0°C, decreasing to 30 g/100 mL at 100°C .
- Uses: Phosphate binder in renal therapy, food stabilizer, and precursor for acetone synthesis .
- Toxicity: LD₅₀ (oral, rat) = 4.28 g/kg; side effects include hypercalcemia and gastrointestinal distress .
Comparison: The methoxyphenoxy group in Calcium (o-methoxyphenoxy)acetate likely reduces water solubility compared to calcium acetate, making it more suited for non-aqueous applications (e.g., polymer additives). Its aromatic structure may also enhance thermal stability or chelation properties.
Calcium Lactate
Structural Differences: Calcium lactate (C₆H₁₀CaO₆) contains a lactate ion instead of an acetate or methoxyphenoxy-acetate moiety. Key Properties:
Calcium-12-Oxystearate
Structural Differences : Calcium-12-oxystearate (C₁₈H₃₆O₃·½Ca) features a long-chain fatty acid with a hydroxy group, unlike the shorter acetate backbone of the target compound.
Key Properties :
- Uses: Polymer additive; incompatible with food/water due to toxicity risks .
- Safety: Requires handling precautions to avoid skin/eye contact .
Comparison: Both compounds serve as polymer additives, but this compound’s methoxyphenoxy group may offer improved compatibility with aromatic polymers (e.g., polystyrene) compared to the aliphatic 12-oxystearate.
Methoxyphenylacetic Acid Derivatives
Structural Analogues : Compounds like (R)-(-)-α-methoxyphenylacetic acid (C₉H₁₀O₃) share the methoxyphenyl group but lack the calcium salt structure .
Key Properties :
- Chirality: Used as chiral resolving agents in organic synthesis .
- Cost: High purity (>97%) variants are expensive (e.g., JPY 23,000/5g) .
Comparison: this compound could inherit chiral properties from its methoxyphenyl component, enabling applications in asymmetric catalysis or pharmaceutical intermediates.
Data Table: Comparative Physicochemical Properties
Biological Activity
Calcium (o-methoxyphenoxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of calcium signaling and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : C₁₄H₁₄CaO₄
- Molecular Weight : 286.34 g/mol
The presence of the methoxy group at the ortho position of the phenoxy ring is significant for its biological activity, influencing both its solubility and interaction with biological targets.
The primary mechanism through which this compound exerts its effects is through modulation of calcium signaling pathways. Calcium ions play crucial roles in various cellular processes including muscle contraction, neurotransmitter release, and cell proliferation. The compound is believed to influence store-operated calcium entry (SOCE), a mechanism critical for maintaining intracellular calcium homeostasis.
Key Findings:
- Inhibition of SOCE : Studies have shown that compounds with similar structures can inhibit SOCE, leading to reduced intracellular calcium levels and potential therapeutic effects in conditions like acute pancreatitis .
- Calcium Dynamics in Astrocytes : Research indicates that calcium transients in astrocytes are influenced by neuronal activity, which may be modulated by compounds affecting calcium signaling pathways .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. The compound's ability to inhibit specific kinases involved in cancer progression has been documented:
- Kinase Inhibition : In vitro assays demonstrated that derivatives of similar compounds showed significant inhibition against multiple kinases associated with cancer, including FMS and LCK kinases .
Antioxidant Activity
The antioxidant properties of the compound have also been investigated. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases including cancer:
- DPPH Radical Scavenging Activity : The antioxidant capacity was evaluated using the DPPH assay, showing effective radical scavenging activity at varying concentrations .
Case Studies
- Acute Pancreatitis Model : In a murine model of acute pancreatitis, compounds that resemble this compound were administered, resulting in decreased severity of the condition by modulating calcium influx through CRAC channels .
- Cancer Cell Lines : A library screening against 60 different cancer cell lines revealed that compounds with similar structures could suppress tumor growth significantly in leukemia and renal cancer models .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

